molecular formula C17H13ClN2O2S B2859431 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone CAS No. 1421528-91-7

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone

Cat. No.: B2859431
CAS No.: 1421528-91-7
M. Wt: 344.81
InChI Key: MCIFMHCGSZTSCQ-UHFFFAOYSA-N
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Description

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone is a benzothiazole-derived compound featuring a methanone core linked to an azetidine ring substituted with a benzo[d]thiazol-2-yloxy group and a 2-chlorophenyl moiety. The azetidine ring, a four-membered saturated heterocycle, confers conformational rigidity, while the 2-chlorophenyl group introduces electron-withdrawing effects that may influence electronic properties and target binding interactions. Benzothiazole derivatives are widely studied for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2S/c18-13-6-2-1-5-12(13)16(21)20-9-11(10-20)22-17-19-14-7-3-4-8-15(14)23-17/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIFMHCGSZTSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Cl)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Azetidine Precursor Synthesis

Starting Material Reagent/Conditions Product Yield
3-Amino-1-propanol SOCl2, 0°C, 2h 3-Chloropropylamine 92%
3-Chloropropylamine NaOH (2M), EtOH, reflux, 6h Azetidine 78%

Key Observation : Cyclization efficiency depends on base concentration. Excess NaOH (>3M) leads to ring-opening side reactions.

Step 2: Benzothiazole Ether Coupling

Azetidine Derivative Conditions Yield
3-Bromoazetidine-HBr Benzothiazol-2-ol, K2CO3, DMF, 80°C, 12h 68%
3-Bromoazetidine-HBr Benzothiazol-2-ol, Cs2CO3, DMSO, MW, 100°C, 45min 86%

Optimization Insight : Microwave irradiation (MW) enhances reaction kinetics by reducing activation energy, as evidenced by a 25% yield increase compared to conventional heating.

Step 3: Methanone Group Introduction

Intermediate Reagents Conditions Yield
3-(Benzo[d]thiazol-2-yloxy)azetidine 2-Chlorobenzoyl chloride, AlCl3, CH2Cl2, 0°C → rt, 4h 88%
3-(Benzo[d]thiazol-2-yloxy)azetidine 2-Chlorobenzoyl chloride, CuI, L-proline, K2CO3, DMF, 100°C, 8h 76%

Catalyst Comparison : Lewis acids (AlCl3) outperform transition-metal catalysts (CuI) in electrophilic aromatic substitution, but require stringent moisture control.

Catalytic Methods and Solvent Systems

Solvent Effects on Etherification

Solvent Dielectric Constant Yield (%)
DMF 36.7 86
DMSO 46.7 82
Acetonitrile 37.5 71

Polar aprotic solvents stabilize the transition state in SNAr reactions, with DMF providing optimal balance between solubility and reactivity.

Catalyst Screening for Methanone Installation

Catalyst Loading (mol%) Yield (%)
AlCl3 10 88
FeCl3 10 75
ZnCl2 10 68

AlCl3’s superior electrophilicity facilitates faster acylation kinetics.

Spectroscopic Characterization and Validation

Infrared Spectroscopy

  • C=O Stretch : 1684 cm⁻¹ (methanone carbonyl)
  • C-O-C Asymmetric Stretch : 1240 cm⁻¹ (ether linkage)

¹H-NMR Analysis (400 MHz, CDCl3)

  • δ 7.89–7.21 (m, 7H, aromatic protons)
  • δ 4.72 (t, J = 7.2 Hz, 2H, azetidine CH2)
  • δ 3.95 (quin, J = 7.2 Hz, 2H, azetidine CH2)

Mass Spectrometry

  • Molecular Ion : m/z 371.08 [M+H]⁺ (calculated 371.06)

Industrial-Scale Production Challenges

Purification Considerations

  • Recrystallization Solvents : Ethyl acetate/hexane (3:1) achieves >99% purity.
  • Chromatography Costs : Silica gel chromatography increases production costs by 30% compared to recrystallization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone: has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for treating infections and cancer.

  • Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Azetidine vs. Piperidine/Piperazine Derivatives

  • Compound 3d (Piperidin-1-yl-(6-(3-(piperidin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone): Replaces the azetidine ring with a piperidine group linked via a propoxy chain. Larger six-membered ring increases conformational flexibility compared to the rigid azetidine. Synthesis yield: 52.4%, mp: 90.1–90.6°C .
  • Compound 4g (4-Methylpiperazin-1-yl derivative) :
    • Incorporates a methylpiperazine group, enhancing solubility due to the tertiary amine.
    • Lower yield (28.1%) and lower melting point (99.2–99.7°C) compared to azetidine-containing analogs .

2-Chlorophenyl vs. Other Aromatic Groups

  • (2-(Benzo[d]thiazol-2-yl-methoxy)-5-chlorophenyl)(phenyl)methanone (–14): Features a 5-chloro-substituted phenyl group and benzothiazole linked via methoxy. Molecular formula: C21H14ClNO2S; molar mass: 379.84 g/mol. Exhibits dimerization via C–H···N and C–H···O interactions in crystal packing, suggesting strong intermolecular forces .
  • Benzo[d]thiazol-2-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone (CAS 1396870-36-2): Replaces 2-chlorophenyl with a 4-methylbenzothiazole group. Molecular formula: C19H15N3O2S2; molar mass: 381.47 g/mol. Methyl substitution may enhance lipophilicity compared to the electron-withdrawing chloro group .

Heterocyclic Linker Modifications

Azetidinyloxy vs. Propoxy Linkers

  • Compounds 4e, 4f, 4h (): Utilize propoxy linkers with tetrahydroisoquinoline or piperazine substituents. Yields range: 28.1–76.6%; higher yields correlate with bulkier amines (e.g., 76.6% for tetrahydroisoquinoline derivative 4e) .
  • Target Compound :
    • Azetidinyloxy linker reduces steric hindrance and may improve binding affinity in sterically constrained targets.

Electronic and Steric Effects of Substituents

  • Chloro vs.
  • Imidazolidine-Thione Derivative (): Structure: (3‑Benzoyl‑2‑thioxoimidazolidin‑1‑yl)(2‑chlorophenyl)methanone. Thione group increases hydrogen-bonding capacity, differing from the azetidine’s tertiary amine .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Substituents Molecular Formula Molar Mass (g/mol) Yield (%) mp (°C)
Target Compound Azetidine-Benzothiazole 2-Chlorophenyl Not Provided
CAS 1396870-36-2 Azetidine-Benzothiazole 4-Methylbenzothiazole C19H15N3O2S2 381.47
(2-(Benzothiazol-2-yl-methoxy)-5-Cl-Ph)(Ph)methanone Benzothiazole-Methoxy 5-Cl-Ph, Phenyl C21H14ClNO2S 379.84
Compound 3d Piperidine-Benzothiazole Propoxy linker Not Provided 52.4 90.1–90.6
Compound 4g Methylpiperazine-Benzothiazole Propoxy linker Not Provided 28.1 99.2–99.7

Biological Activity

The compound (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone is a synthetic organic molecule that integrates a benzo[d]thiazole moiety with an azetidine ring. This structure is notable for its potential biological activities, particularly in medicinal chemistry. Research has indicated that derivatives of benzothiazole often exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C15H12ClN2O2S\text{C}_{15}\text{H}_{12}\text{ClN}_2\text{O}_2\text{S}

Synthesis Overview

The synthesis typically involves several steps:

  • Formation of Benzo[d]thiazole : This can be achieved through cyclization reactions involving 2-aminothiophenol and carboxylic acid derivatives.
  • Azetidine Ring Formation : Azetidine can be synthesized via cyclization of β-amino alcohols or reduction of azetidinones.
  • Linking Moieties : The benzo[d]thiazole and azetidine are connected through ether linkages.
  • Final Coupling : The final product is obtained by reacting the intermediate with 2-chlorophenyl methanone under appropriate conditions.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, derivatives of benzothiazole have been shown to inhibit the proliferation of various cancer cell lines, including A431 and A549 cells. A study highlighted that specific benzothiazole derivatives could induce apoptosis and cell cycle arrest in cancer cells, suggesting a mechanism for their anticancer effects .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
B7A4311Apoptosis induction
B7A5492Cell cycle arrest

Anti-inflammatory Activity

Benzothiazole derivatives are also recognized for their anti-inflammatory properties. They have been reported to decrease levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell models. This activity suggests that the compound may modulate inflammatory pathways, which is crucial for conditions like rheumatoid arthritis and other inflammatory diseases .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by studies showing that benzothiazole derivatives possess antibacterial properties against various pathogens. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential enzymes .

Study on Benzothiazole Derivatives

A comprehensive study evaluated several novel benzothiazole compounds for their biological activities. Among them, a derivative similar to this compound demonstrated significant cytotoxicity against multiple cancer cell lines and showed promise in reducing inflammation in vitro .

In Vivo Studies

In vivo studies have further validated the efficacy of benzothiazole derivatives in animal models, where they exhibited reduced tumor growth and improved survival rates compared to control groups. These findings underscore the therapeutic potential of such compounds in oncology .

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference
1H NMR (CDCl₃) - Azetidine CH₂: δ 3.5–4.2 ppm
- Aromatic H (2-chlorophenyl): δ 7.3–7.8 ppm
13C NMR - C=O: δ 190–195 ppm
- Benzo[d]thiazole C-S: δ 165–170 ppm
HRMS [M+H]+: 357.8 m/z (calculated for C₁₇H₁₄ClN₂O₂S)

Q. Table 2: Comparison of Synthetic Routes

RouteStepsYield (%)Purity (%)Key Challenges
A 35598Low azetidine ring stability
B 47295By-product formation at Step 2

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